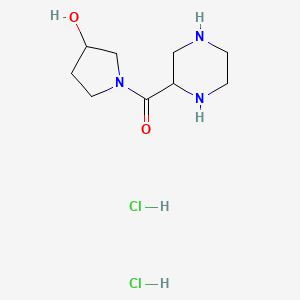
1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring bonded to a pyrrolidine ring, with a carbonyl group linking the two. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride typically involves the following steps:
Formation of Piperazine Derivatives: Piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Formation of Pyrrolidine Derivatives: Pyrrolidine derivatives are often synthesized through ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings.
Coupling Reaction: The piperazine and pyrrolidine derivatives are then coupled using a carbonyl group as a linker under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Pyrrolidine-2-one, pyrrolidine-2,5-diones.
Piperazine Derivatives: Pyrazine-2-carbonyl piperazine, homopiperazine.
Uniqueness: 1-(Piperazine-2-carbonyl)pyrrolidin-3-oldihydrochloride is unique due to its combined piperazine and pyrrolidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C9H19Cl2N3O2 |
|---|---|
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
(3-hydroxypyrrolidin-1-yl)-piperazin-2-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C9H17N3O2.2ClH/c13-7-1-4-12(6-7)9(14)8-5-10-2-3-11-8;;/h7-8,10-11,13H,1-6H2;2*1H |
Clave InChI |
GENIFIWXQJEFGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1O)C(=O)C2CNCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


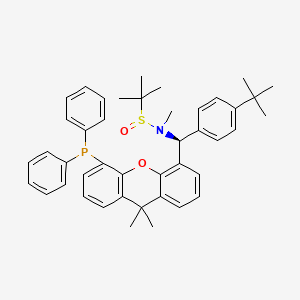
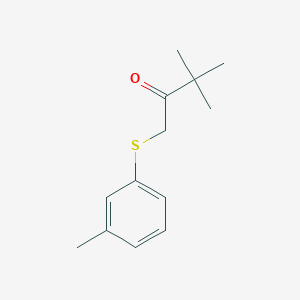
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
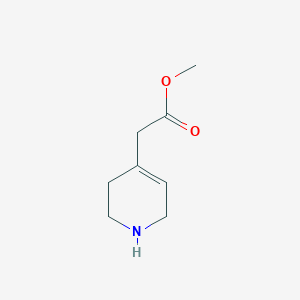

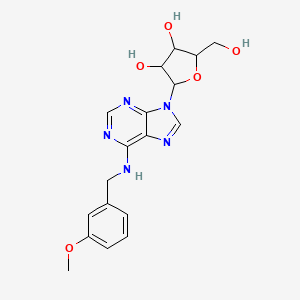


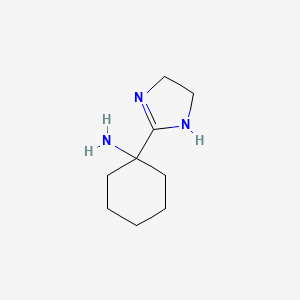
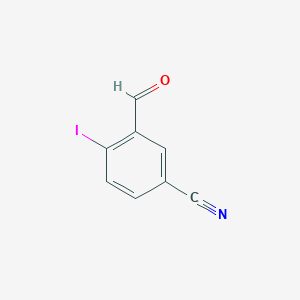
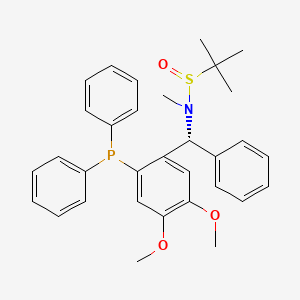
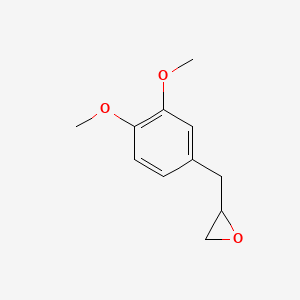
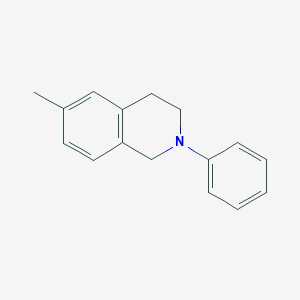
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
